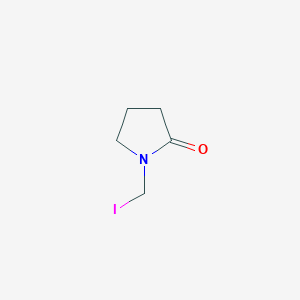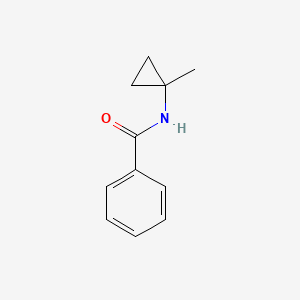
N-(1-methylcyclopropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylcyclopropyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 1-methylcyclopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylcyclopropyl)benzamide typically involves the reaction of 1-methylcyclopropylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and solvents can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-(1-methylcyclopropyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: Similar structure but with a methyl group attached to the nitrogen atom.
N-cyclopropylbenzamide: Similar structure but with a cyclopropyl group instead of a 1-methylcyclopropyl group.
Uniqueness
N-(1-methylcyclopropyl)benzamide is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
| 92642-60-9 | |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N-(1-methylcyclopropyl)benzamide |
InChI |
InChI=1S/C11H13NO/c1-11(7-8-11)12-10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
Clé InChI |
KOXKBSLHRBNBNI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
![1-{2-Hydroxy-4,6-bis[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14350718.png)
![1,5-Diazocine-3,7-diol, octahydro-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14350728.png)
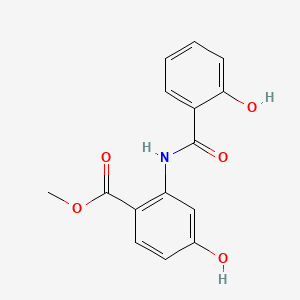
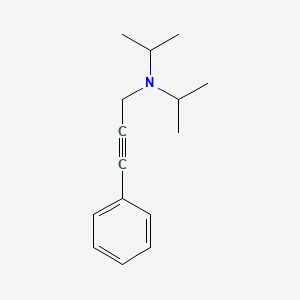
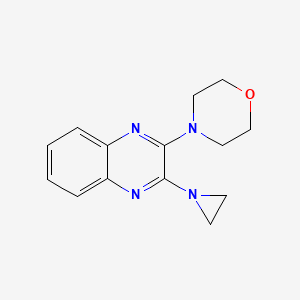

![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
